N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide
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Overview
Description
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide is a compound belonging to the class of 1-amidoalkyl-2-naphthol derivatives. These compounds are known for their significant biological activities, including antioxidant, antibacterial, and enzyme inhibitory properties . The structure of this compound includes a naphthalene ring, a nitrophenyl group, and an acetamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide typically involves a multi-component reaction. One common method is the condensation of 2-naphthol, an aromatic aldehyde, and an amide in the presence of an acidic catalyst such as boric acid . This reaction is often carried out under solvent-free conditions at elevated temperatures to enhance the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the process. Magnetic nanoparticle-supported catalysts have been explored for their reusability and ease of separation from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro group.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalenes and acetamides.
Scientific Research Applications
Mechanism of Action
The biological activity of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide is primarily attributed to its ability to interact with specific enzymes and proteins. For instance, its antioxidant activity involves the scavenging of free radicals through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . The compound’s enzyme inhibitory activity is due to its ability to bind to the active sites of enzymes, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide: Another 1-amidoalkyl-2-naphthol derivative with similar enzyme inhibitory activities.
N-[(2-hydroxynaphthalen-1-yl)-(4-methoxyphenyl)methyl]acetamide: Known for its antioxidant properties.
Uniqueness
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide stands out due to its unique combination of a nitrophenyl group and a naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its significant enzyme inhibitory properties make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12(22)20-19(14-6-4-7-15(11-14)21(24)25)18-16-8-3-2-5-13(16)9-10-17(18)23/h2-11,19,23H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJBDLGVFUCLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50386927 |
Source
|
Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332174-58-0 |
Source
|
Record name | N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50386927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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